1,2,3,4-Tetrahydro-1-phenyl-2-(3-(trifluoromethyl)phenyl)isoquinoline
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Overview
Description
1,2,3,4-Tetrahydro-1-phenyl-2-(3-(trifluoromethyl)phenyl)isoquinoline is a complex organic compound belonging to the isoquinoline family. Isoquinolines are a class of heterocyclic aromatic organic compounds that are structurally related to quinoline. This particular compound is characterized by the presence of a trifluoromethyl group, which imparts unique chemical and physical properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1,2,3,4-Tetrahydro-1-phenyl-2-(3-(trifluoromethyl)phenyl)isoquinoline typically involves multi-step organic reactions. One common method includes the Pictet-Spengler reaction, which is a chemical reaction that forms isoquinoline derivatives by the condensation of a β-phenylethylamine with an aldehyde or ketone in the presence of an acid catalyst . The reaction conditions often involve the use of solvents like dichloromethane (DCM) and catalysts such as trifluoroacetic acid (TFA).
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using automated reactors and continuous flow chemistry techniques. These methods ensure high yield and purity of the final product. The reaction conditions are optimized to minimize by-products and maximize efficiency.
Chemical Reactions Analysis
Types of Reactions
1,2,3,4-Tetrahydro-1-phenyl-2-(3-(trifluoromethyl)phenyl)isoquinoline undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form isoquinoline derivatives.
Reduction: It can be reduced to form tetrahydroisoquinoline derivatives.
Substitution: The trifluoromethyl group can undergo nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents like selenium dioxide (SeO2) and hydrogen peroxide (H2O2) are commonly used.
Reduction: Catalysts such as palladium on carbon (Pd/C) and hydrogen gas (H2) are used for reduction reactions.
Substitution: Nucleophilic reagents like sodium hydride (NaH) and potassium tert-butoxide (KOtBu) are employed.
Major Products
The major products formed from these reactions include various isoquinoline and tetrahydroisoquinoline derivatives, which have significant applications in medicinal chemistry.
Scientific Research Applications
1,2,3,4-Tetrahydro-1-phenyl-2-(3-(trifluoromethyl)phenyl)isoquinoline has diverse applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of complex organic molecules.
Industry: The compound is used in the development of agrochemicals and other industrial chemicals.
Mechanism of Action
The mechanism of action of 1,2,3,4-Tetrahydro-1-phenyl-2-(3-(trifluoromethyl)phenyl)isoquinoline involves its interaction with various molecular targets and pathways:
Neurotoxicity: It is believed to act as an endogenous neurotoxin, similar to MPTP, which induces parkinsonism by inhibiting mitochondrial complex I.
Pharmacological Effects: The compound interacts with neurotransmitter receptors and enzymes, modulating their activity and leading to therapeutic effects in the treatment of neurological disorders.
Comparison with Similar Compounds
Similar Compounds
1-Phenyl-1,2,3,4-tetrahydroisoquinoline: A structural analogue with similar neurotoxic properties.
1,2,3,4-Tetrahydroisoquinoline: A simpler analogue without the trifluoromethyl group, used in various synthetic applications.
1-Phenyltetralin: Another related compound with different pharmacological properties.
Uniqueness
The presence of the trifluoromethyl group in 1,2,3,4-Tetrahydro-1-phenyl-2-(3-(trifluoromethyl)phenyl)isoquinoline imparts unique chemical stability and lipophilicity, enhancing its potential as a pharmaceutical agent and differentiating it from other isoquinoline derivatives .
Properties
CAS No. |
96719-44-7 |
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Molecular Formula |
C22H18F3N |
Molecular Weight |
353.4 g/mol |
IUPAC Name |
1-phenyl-2-[3-(trifluoromethyl)phenyl]-3,4-dihydro-1H-isoquinoline |
InChI |
InChI=1S/C22H18F3N/c23-22(24,25)18-10-6-11-19(15-18)26-14-13-16-7-4-5-12-20(16)21(26)17-8-2-1-3-9-17/h1-12,15,21H,13-14H2 |
InChI Key |
MERSLHVVBXWHTM-UHFFFAOYSA-N |
Canonical SMILES |
C1CN(C(C2=CC=CC=C21)C3=CC=CC=C3)C4=CC=CC(=C4)C(F)(F)F |
Origin of Product |
United States |
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